molecular formula C17H22N2O3S B2479904 Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate CAS No. 1321656-86-3

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate

Cat. No. B2479904
M. Wt: 334.43
InChI Key: ICSYRCNSKMKZEN-ZCXUNETKSA-N
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Description

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate, commonly known as ethyl benzothiazole acetate, is a chemical compound that belongs to the class of benzothiazole derivatives. It is widely used in scientific research applications for its unique properties, including its ability to inhibit the growth of cancerous cells and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate is involved in various synthetic processes for creating novel compounds with potential applications across different fields of chemistry and biology. One research avenue involves the synthesis of novel compounds through three-component reactions, showcasing the versatility of ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate derivatives in contributing to the development of new chemical entities. Such synthetic methodologies provide a foundation for further exploration of these compounds in various scientific and industrial applications (Nassiri & Milani, 2020).

Crystal Structure Analysis

The investigation into the crystal structures of related benzothiazole derivatives is crucial for understanding their physical and chemical properties. Studies such as those by Choi et al. (2008) provide insights into how the molecular configurations of these compounds influence their interaction potentials, laying the groundwork for their application in materials science and molecular engineering (Choi, Seo, Son, & Lee, 2008).

Medicinal Chemistry and Biological Applications

The structural motifs of benzothiazole derivatives, including those similar to ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate, are frequently explored for their medicinal and biological properties. Research efforts have focused on synthesizing new thiazoles and pyrazolo[1,5-a]pyrimidines containing these motifs, examining their potential as pharmacological agents. Such compounds are of interest due to their diverse biological activities, which could lead to the development of new therapeutic agents (Abdelhamid & Afifi, 2010).

Catalysis and Chemical Reactions

The role of benzothiazole derivatives in catalysis and as intermediates in chemical reactions is another area of significant research interest. For instance, studies on the optical resolution of related compounds and their use in asymmetric Michael reactions underscore the utility of benzothiazole-based molecules in facilitating stereoselective synthetic processes. This research not only enhances our understanding of catalytic mechanisms but also opens up new pathways for the synthesis of chiral compounds, which are invaluable in the pharmaceutical industry (Ryoda et al., 2008).

properties

IUPAC Name

ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-5-7-14(20)18-17-19(10-15(21)22-6-2)13-9-11(3)8-12(4)16(13)23-17/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSYRCNSKMKZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate

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